molecular formula C14H10Br2O B084642 2,2-Dibromo-1,2-diphenyl-1-ethanone CAS No. 15023-99-1

2,2-Dibromo-1,2-diphenyl-1-ethanone

Cat. No.: B084642
CAS No.: 15023-99-1
M. Wt: 354.04 g/mol
InChI Key: UEDASOOILMAVCN-UHFFFAOYSA-N
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Description

2,2-Dibromo-1,2-diphenyl-1-ethanone is an organic compound with the molecular formula C14H10Br2O. It is a brominated derivative of diphenylethanone and is known for its unique chemical properties and reactivity. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2,2-Dibromo-1,2-diphenyl-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1,2-diphenyl-1-ethanone can be synthesized through the bromination of 1,2-diphenylethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1,2-diphenyl-1-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-dibromo-1,2-diphenyl-1-ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1,2-diphenyl-1-ethanone is unique due to its specific bromination pattern and the presence of two phenyl groups. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,2-dibromo-1,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O/c15-14(16,12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDASOOILMAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397326
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-99-1
Record name 2,2-dibromo-1,2-diphenyl-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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